molecular formula C10H7Cl2NO2 B1328757 (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol CAS No. 957062-73-6

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol

Cat. No.: B1328757
CAS No.: 957062-73-6
M. Wt: 244.07 g/mol
InChI Key: XWBSXYDCPBBFEK-UHFFFAOYSA-N
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Description

“(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C10H7Cl2NO2 . Its CAS number is 957062-73-6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7Cl2NO2/c11-6-1-2-7 (8 (12)3-6)10-9 (4-14)13-5-15-10/h1-3,5,14H,4H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.08 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

Anticancer and Antimicrobial Properties

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol derivatives have been investigated for their potential as anticancer and antimicrobial agents. A study synthesizing novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine reported significant potency against cancer cell lines and pathogenic strains, suggesting their potential application in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Nonlinear Optical Behavior

Research on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones demonstrated their potential for studying third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, particularly with strong electron donor substituents, suggesting applications in fields requiring control over light propagation and intensity (Murthy et al., 2013).

Corrosion Inhibition

Studies on various oxazole derivatives have shown their effectiveness in reducing the corrosion rate of metals like mild steel, particularly in acidic environments. This suggests their potential application as corrosion inhibitors in industrial settings, offering protection to metal surfaces against corrosive agents (Rahmani et al., 2018; Sadeghzadeh et al., 2021).

Antibacterial Activities

Several studies have synthesized and evaluated the antibacterial efficacy of compounds with the this compound structure. These compounds have shown promising results against various bacterial strains, indicating their potential use in developing new antibacterial agents (Mehta, 2016; Jayanna et al., 2013).

Acetylcholinesterase Inhibition

Research involving arylisoxazole-phenylpiperazine derivatives, including those with a this compound structure, has indicated their potential as selective acetylcholinesterase inhibitors. This suggests possible applications in treating diseases like Alzheimer's where acetylcholinesterase inhibition is beneficial (Saeedi et al., 2019).

Safety and Hazards

One source suggests that this compound may be harmful by inhalation, in contact with skin, and if swallowed . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(8(12)3-6)10-9(4-14)13-5-15-10/h1-3,5,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBSXYDCPBBFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650339
Record name [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-73-6
Record name 5-(2,4-Dichlorophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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